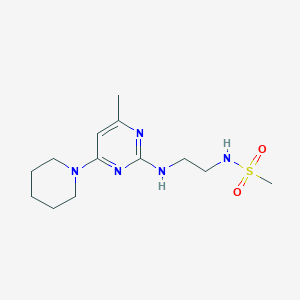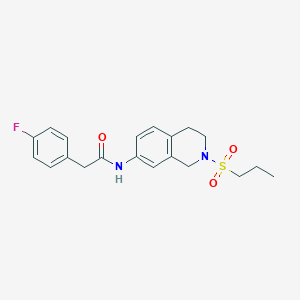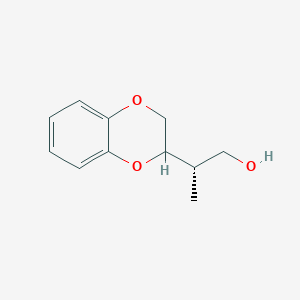![molecular formula C18H22ClN5O3 B2421528 7-[(2-Chlorophenyl)methyl]-8-[(2-methoxyethylamino)methyl]-1,3-dimethylpurine-2,6-dione CAS No. 868143-66-2](/img/structure/B2421528.png)
7-[(2-Chlorophenyl)methyl]-8-[(2-methoxyethylamino)methyl]-1,3-dimethylpurine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-[(2-Chlorophenyl)methyl]-8-[(2-methoxyethylamino)methyl]-1,3-dimethylpurine-2,6-dione is a useful research compound. Its molecular formula is C18H22ClN5O3 and its molecular weight is 391.86. The purity is usually 95%.
BenchChem offers high-quality 7-[(2-Chlorophenyl)methyl]-8-[(2-methoxyethylamino)methyl]-1,3-dimethylpurine-2,6-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-[(2-Chlorophenyl)methyl]-8-[(2-methoxyethylamino)methyl]-1,3-dimethylpurine-2,6-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Research in the field of organic chemistry has explored the synthesis and reaction mechanisms of various compounds similar to 7-[(2-Chlorophenyl)methyl]-8-[(2-methoxyethylamino)methyl]-1,3-dimethylpurine-2,6-dione. For instance, Nicolaides et al. (1996) investigated the reactions of 7-methoxyimino-4-methylchromene-2,8-dione with different phosphines, leading to unexpected products and providing insight into the reaction mechanisms involved (Nicolaides, Awad, Litinas, & Malamidou-Xenikaki, 1996).
Chemical Properties and Reactions
- Studies have also focused on the synthesis of uric acid derivatives and purine analogs, which share structural similarities with the compound . Maruyama, Kozai, and Sasaki (2000) described a general procedure for obtaining tetra-substituted uric acid by stepwise N-alkylation, illustrating the versatility and potential applications of similar compounds in chemical synthesis (Maruyama, Kozai, & Sasaki, 2000).
Application in Synthesis of Complex Molecules
- The compound's structure and reactivity are instrumental in the synthesis of complex molecules. Alves, Proença, and Booth (1994) demonstrated the synthesis of 4- and 5-disubstituted 1-benzylimidazoles, important precursors of purine analogs, highlighting the role of similar compounds in creating diverse chemical structures (Alves, Proença, & Booth, 1994).
Exploring Reaction Pathways
- Further research includes exploring different reaction pathways and product formation, as seen in the work of Kinoshita et al. (1989) who investigated the reactions of 1,3-oxazine-2,4(3H)-dione derivatives with amines under various conditions, yielding a range of products (Kinoshita, Takeuchi, Kondoh, & Furukawa, 1989).
Applications in Heterocyclic Chemistry
- In the realm of heterocyclic chemistry, compounds like 7-[(2-Chlorophenyl)methyl]-8-[(2-methoxyethylamino)methyl]-1,3-dimethylpurine-2,6-dione serve as key intermediates. Ueda et al. (2001) explored the oxidation of 7,8-diaminotheophylline, demonstrating the complexity and potential of such compounds in synthesizing novel heterocyclic structures (Ueda, Yatsuzuka, Nagai, Okada, Takeichi, Segi, & Sakakibara, 2001).
Role in Coordination Chemistry
- The compound's potential in coordination chemistry is also significant. Bhowmik, Drew, and Chattopadhyay (2011) synthesized and characterized nickel(II) and copper(II) complexes with tetradentate Schiff base ligands, showing the utility of similar compounds in forming complex metal-organic frameworks (Bhowmik, Drew, & Chattopadhyay, 2011).
Propiedades
IUPAC Name |
7-[(2-chlorophenyl)methyl]-8-[(2-methoxyethylamino)methyl]-1,3-dimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN5O3/c1-22-16-15(17(25)23(2)18(22)26)24(11-12-6-4-5-7-13(12)19)14(21-16)10-20-8-9-27-3/h4-7,20H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKWDOAAXXZBLDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CNCCOC)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(2-chlorobenzyl)-8-(((2-methoxyethyl)amino)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[[1-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methyl]-N-methyl-4-(trifluoromethyl)pyridin-2-amine](/img/structure/B2421450.png)




![2-{7,7-Dimethyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetic acid](/img/structure/B2421456.png)
![1-Bromo-2-[1-(trifluoromethyl)cyclopropyl]benzene](/img/structure/B2421457.png)
![N-(3-chloro-4-fluorophenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2421458.png)
![N-(3,4-dimethoxyphenyl)-2-((6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2421459.png)
![3-[1-(4-Fluorophenyl)-2-oxoazetidin-3-yl]-1-(2-methoxyphenyl)urea](/img/structure/B2421464.png)

![2-chloro-N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)benzamide](/img/structure/B2421466.png)
![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3-fluorobenzenesulfonamide](/img/structure/B2421468.png)